3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazines. This compound is characterized by a fused pyridine-thiadiazine ring system with a methyl group at the 3-position and a dioxide functional group at the 1,1-position. It has garnered interest due to its potential biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide, also known as 3-methyl-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-1,1-dione, are ATP-sensitive potassium channels and PI3Kδ . ATP-sensitive potassium channels play a crucial role in regulating insulin release, while PI3Kδ is involved in various cellular functions, including cell growth and survival .
Mode of Action
This compound acts as an activator of ATP-sensitive potassium channels . By opening these channels, it inhibits insulin release . Additionally, it has been found to inhibit PI3Kδ, a lipid kinase involved in cellular processes such as proliferation, differentiation, and survival .
Biochemical Pathways
The activation of ATP-sensitive potassium channels leads to the efflux of potassium ions, hyperpolarizing the cell membrane and inhibiting the release of insulin . On the other hand, the inhibition of PI3Kδ disrupts the PI3K/AKT/mTOR pathway, which is often overactive in cancer cells .
Result of Action
The activation of ATP-sensitive potassium channels by this compound can lead to the inhibition of insulin release, which may have implications for the treatment of conditions like diabetes . Its inhibition of PI3Kδ can disrupt the growth and survival of certain cancer cells .
Biochemical Analysis
Biochemical Properties
The 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has been reported to interact with various enzymes and proteins. For instance, it has been evaluated as a KATP channel activator, influencing the function of pancreatic endocrine tissue and vascular smooth muscle tissue . It has also been screened as an aldose reductase inhibitor .
Cellular Effects
The effects of this compound on cells are diverse. It has been reported to inhibit insulin release from rat pancreatic B cells . In addition, it has shown significant inhibitory effects on the proliferation of human B-cell SU-DHL-6 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been reported to inhibit the PI3Kδ pathway, a key signaling pathway involved in cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the 3-position methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its cardiovascular effects and use as an aldose reductase inhibitor.
3-Phenylpyrido[1,2,4]thiadiazine: Another derivative with potential biological activities.
Uniqueness
Properties
IUPAC Name |
3-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-5-9-7-6(3-2-4-8-7)13(11,12)10-5/h2-4H,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHSSYLQNVNWJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879077 | |
Record name | 3-Methyl-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70661-86-8 | |
Record name | 2H-Pyrido(2,3-e)-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070661868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.